molecular formula C22H20N4O4 B2663314 N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide CAS No. 953241-68-4

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide

Cat. No. B2663314
CAS RN: 953241-68-4
M. Wt: 404.426
InChI Key: OHNUEWGDYVYLAY-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available in the search results . For a detailed physical and chemical properties analysis, it would be necessary to refer to specific scientific literature or databases.

Scientific Research Applications

Computational and Pharmacological Evaluation

Research on heterocyclic novel derivatives, including 1,3,4-oxadiazole and pyrazole derivatives, has shown significant promise in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds, through computational and pharmacological evaluations, have been investigated for their binding against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), demonstrating diverse biological activities (M. Faheem, 2018).

Antiproliferative Agents Targeting P53

A series of (imidazo[1,2-a]pyrazin-6-yl)ureas synthesized through a key intermediate displayed cytostatic activity against a non-small cell lung cancer cell line. The compounds were chosen for further mechanistic studies due to their selective dose-dependent response, indicating their potential as antiproliferative agents targeting the P53 mutation in non-small cell lung cancer cell lines (M. Bazin et al., 2016).

Novel Class of Histamine H2-Receptor Antagonists

Imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives synthesized and tested for histamine H2-receptor antagonist, gastric antisecretory, and antiulcer activities demonstrated potent pharmacological activities. These compounds signify a novel class of histamine H2-receptor antagonists, suggesting their utility in treating conditions mediated by H2 receptors (Y. Katsura et al., 1992).

Synthesis and Antibacterial Activity

Studies on the synthesis and antibacterial activity of novel thieno[2,3-c]pyridazines using specific starting materials demonstrated significant antibacterial properties. These compounds were evaluated against various bacterial strains, highlighting their potential in developing new antibacterial agents (A. S. Al-Kamali et al., 2014).

Melatonin Receptor Ligands

A novel class of imidazo[1,2-a]pyridines designed and synthesized as melatonin receptor ligands showed good affinities for both MT(1) and MT(2) receptors. These findings suggest the potential of these compounds in therapeutic applications related to the melatonin receptor, such as sleep disorders and circadian rhythm regulation (S. El Kazzouli et al., 2011).

Safety And Hazards

The safety and hazards associated with this compound are not directly available in the search results . For detailed safety and hazard information, it would be necessary to refer to specific scientific literature or databases.

properties

IUPAC Name

N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-28-19-9-8-15(18-13-26-20(23-18)10-11-22(25-26)29-2)12-17(19)24-21(27)14-30-16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNUEWGDYVYLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide

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